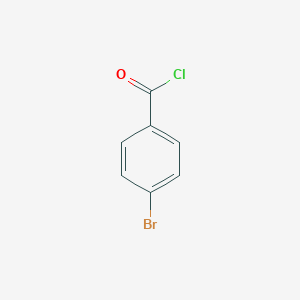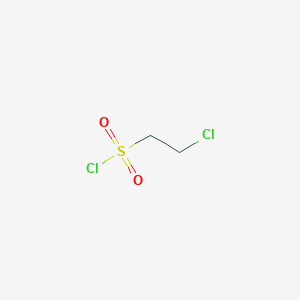
4-Bromobenzoylchlorid
Übersicht
Beschreibung
4-Bromobenzoyl chloride is an organic compound with the molecular formula C7H4BrClO. It is a derivative of benzoyl chloride, where a bromine atom is substituted at the para position of the benzene ring. This compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromobenzoyl chloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including HIV-1 protease inhibitors.
Industry: 4-Bromobenzoyl chloride is used in the production of polymers and materials with specific properties, such as enhanced adhesion and thermal stability.
Wirkmechanismus
Target of Action
4-Bromobenzoyl chloride is a versatile reagent used in organic synthesis. Its primary targets are nucleophilic sites in organic molecules, such as the oxygen atom in alcohols or the nitrogen atom in amines .
Mode of Action
The compound interacts with its targets through a process known as acylation. In this reaction, the chloride ion is displaced by the nucleophile (e.g., an alcohol or amine), resulting in the formation of an ester or amide . This reaction is facilitated by the electron-withdrawing bromine atom on the benzene ring, which increases the electrophilicity of the carbonyl carbon .
Biochemical Pathways
For instance, it could modify proteins or other biomolecules, altering their function and potentially affecting downstream cellular pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromobenzoyl chloride is limited. Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of suitable transport mechanisms .
Result of Action
The molecular and cellular effects of 4-Bromobenzoyl chloride’s action would depend on the specific context of its use. In a laboratory setting, it can be used to synthesize a variety of compounds, including HIV-1 protease inhibitors , oxazoles, and cyclohexanone derivatives . These compounds can have various biological effects, ranging from antiviral activity to analgesic and antimicrobial properties .
Action Environment
The action, efficacy, and stability of 4-Bromobenzoyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture, reacting with water to produce hydrochloric acid . Therefore, it must be stored in a dry environment . Additionally, its reactivity and stability can be affected by temperature and pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromobenzoyl chloride can be synthesized through the reaction of 4-bromobenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 4-bromobenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added. The mixture is heated to facilitate the reaction, producing 4-bromobenzoyl chloride and releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In industrial settings, the production of 4-bromobenzoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient gas scrubbing systems to manage the by-products. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromobenzoyl group into aromatic compounds.
Hydrolysis: In the presence of water, 4-bromobenzoyl chloride hydrolyzes to form 4-bromobenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild conditions, often in the presence of a base like pyridine to neutralize the HCl formed.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) are used to facilitate the reaction.
Hydrolysis: Water or aqueous solutions are used, and the reaction is typically carried out at room temperature.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Bromobenzoylated Aromatic Compounds: Resulting from Friedel-Crafts acylation.
4-Bromobenzoic Acid: Produced from hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Chloride: Lacks the bromine substituent and is less reactive in certain nucleophilic substitution reactions.
4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of bromine, leading to differences in reactivity and the properties of the resulting products.
4-Fluorobenzoyl Chloride: Features a fluorine atom, which affects the electronic properties and reactivity compared to 4-bromobenzoyl chloride.
Uniqueness: 4-Bromobenzoyl chloride is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The bromine substituent also affects the physical properties of the compound, such as its boiling and melting points, compared to its analogs.
Eigenschaften
IUPAC Name |
4-bromobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENKGPBHLYFNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060412 | |
| Record name | Benzoyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586-75-4 | |
| Record name | 4-Bromobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobenzoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72HA95JJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Methylpropyl)phenyl]ethanol](/img/structure/B42467.png)

![[4-(2-Methylpropyl)phenyl]methanol](/img/structure/B42470.png)


![1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole](/img/structure/B42477.png)








